REACTION_SMILES
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[CH2:24]1[CH2:26][CH2:25][CH2:27][O:28]1.[CH3:1][CH2:2][N:3]([CH2:4][CH3:5])[CH2:6][CH3:7].[CH3:29][CH2:30][O:31][C:32]([CH3:33])=[O:34].[Cl-:21].[Cl-:23].[ClH:35].[Mg+2:22].[c:8]1(-[c:14]2[c:15]([OH:20])[cH:16][cH:17][cH:18][cH:19]2)[cH:9][cH:10][cH:11][cH:12][cH:13]1>>[c:8]1(-[c:14]2[c:15]([OH:20])[c:16]([CH:27]=[O:28])[cH:17][cH:18][cH:19]2)[cH:9][cH:10][cH:11][cH:12][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Mg+2]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccccc1-c1ccccc1
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Name
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|
Type
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product
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Smiles
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O=Cc1cccc(-c2ccccc2)c1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |